molecular formula C14H8ClN3OS B11473094 C14H8ClN3OS

C14H8ClN3OS

Cat. No.: B11473094
M. Wt: 301.8 g/mol
InChI Key: BUJZYEQQHUSFAS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H8ClN3OS 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 2-(2-hydroxyphenyl)acetonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile: is similar to other compounds containing the thiazole and malononitrile moieties, such as 2-(2-chlorothiazol-5-yl)acetonitrile and 2-(2-thiazolyl)malononitrile .

Uniqueness

What sets 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H8ClN3OS

Molecular Weight

301.8 g/mol

IUPAC Name

4-chloro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one

InChI

InChI=1S/C14H8ClN3OS/c1-7-6-20-14-17-13(19)10-5-16-11-3-2-8(15)4-9(11)12(10)18(7)14/h2-6H,1H3

InChI Key

BUJZYEQQHUSFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=O)C3=CN=C4C=CC(=CC4=C3N12)Cl

Origin of Product

United States

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